Clodinafop-Propargyl

Catalog No.
S593070
CAS No.
105512-06-9
M.F
C17H13ClFNO4
M. Wt
349.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clodinafop-Propargyl

CAS Number

105512-06-9

Product Name

Clodinafop-Propargyl

IUPAC Name

prop-2-ynyl (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate

Molecular Formula

C17H13ClFNO4

Molecular Weight

349.7 g/mol

InChI

InChI=1S/C17H13ClFNO4/c1-3-8-22-17(21)11(2)23-13-4-6-14(7-5-13)24-16-15(19)9-12(18)10-20-16/h1,4-7,9-11H,8H2,2H3/t11-/m1/s1

InChI Key

JBDHZKLJNAIJNC-LLVKDONJSA-N

SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Solubility

In organic solvents at 25 °C (g/L): ethanol - 92; acetone - 880; toluene - 690; n-hexane - 0.0086; n-octanol - 25
Soluble in most organic solvents
In water, 2.5 ppm at 20 °C
In water, 4.0 mg/L at 25 °C

Synonyms

(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester; Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate; Topik;

Canonical SMILES

CC(C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Isomeric SMILES

C[C@H](C(=O)OCC#C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)Cl)F

Weed Control in Wheat Fields

Field: Agriculture

Application: Clodinafop-Propargyl is a systemic herbicide used in wheat fields to control narrow-leaf weeds .

Method: The herbicide is typically applied to the soil or sprayed onto the plants. The exact method and timing of application can vary depending on the specific type of weed being targeted and the growth stage of the wheat.

Results: The use of Clodinafop-Propargyl has been shown to effectively control narrow-leaf weeds in wheat fields, improving crop yield .

Study of Herbicide Resistance in Lolium Rigidum

Field: Plant Biology

Application: Clodinafop-Propargyl is used in studies to understand the fitness components of herbicide-resistant and susceptible Lolium Rigidum populations .

Method: Germination of four clodinafop-propargyl-resistant ® and four -susceptible (S) L. rigidum populations were tested under two temperature conditions (22/14 o C and 17/7 o C day/night) and at five sowing depths (0–8 cm) .

Results: At high temperatures, the maximum germination (Gmax) and time to 50% of Gmax (TG50) for all the S populations were higher and faster than the R populations. At low temperatures, however, germination traits of the S populations were either higher than or equal to the R populations .

Dissipation Kinetics in Onion Crops

Field: Environmental Science

Application: Clodinafop-Propargyl is used in studies to understand its dissipation kinetics in onion crops .

Method: The dissipation of Clodinafop-Propargyl was studied in onion samples using high performance liquid chromatography-tandem mass spectrometry .

Results: Residues of Clodinafop-Propargyl reached ≤ limit of quantitation (LOQ, 0.05 mg kg −1) on 3rd day after application at both standard and double dose during both the seasons .

Compatibility with Other Herbicides

Application: Clodinafop-Propargyl is studied for its compatibility with other herbicides on weed indices and productivity of wheat .

Method: A field experiment was conducted during the rabi season of 2021-22 to evaluate the bio-efficacy of tank-mix herbicides in wheat .

Results: Tank-mix application of clodinafop propargyl + metsulfuron methyl @ 60 + 4 g a.i. ha-1 significantly reduced the weed density and weed index while increasing the weed control efficiency, herbicide efficiency index, weed persistence index, crop resistance index, grain yield, and crop dry matter yield .

New Formulation for Grassy Weeds Control

Application: A new formulation of Clodinafop-Propargyl (15WDG) is evaluated against grassy weeds in wheat crop .

Method: The new formulation of clodinafop 15WDG was applied at 60, 90 & 120 g/ha .

Results: The new formulation provided 80 to 100% control of grassy weeds (P. minor and A. ludoviciana) in wheat crop .

Clodinafop-Propargyl is a selective herbicide primarily used for controlling grassy weeds in wheat and other crops. It is classified as a carboxylic ester, formed from the condensation of clodinafop and prop-2-yn-1-ol. Its chemical formula is C₁₇H₁₃ClFNO₄, and it has a relative molecular mass of 349.8 g/mol. The compound appears as a fine powder, typically cream-colored, and is odorless with a melting point ranging from 48.2 to 57.1 °C .

As mentioned earlier, clodinafop-propargyl acts by inhibiting ACCase, a critical enzyme in the fatty acid biosynthesis pathway in grasses [1]. When ACCase is inhibited, grasses cannot produce essential fatty acids needed for growth and development. This ultimately leads to the death of the weed.

  • Skin and eye irritation: Clodinafop-propargyl can cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and protective clothing during handling [4].
  • Environmental impact: While considered to have low soil activity, it is essential to follow recommended application rates and avoid contamination of water sources to minimize potential environmental impact [3].

Data Source:

  • US EPA - Pesticides - Fact Sheet for Clodinafop-propargyl:
  • Gharda Chemicals - Clodinafop-propargyl:
  • FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL*:
  • Albaugh Crop Protection - Brumby: Clodinafop Propargyl 15% WP:
, including hydrolysis, which can occur rapidly under alkaline conditions, leading to the liberation of clodinafop (the free acid) and propargyl alcohol. The compound is relatively stable under neutral pH but degrades significantly in alkaline environments .

Hydrolysis Reaction

The hydrolysis can be represented as:

Clodinafop Propargyl+H2OClodinafop+Propargyl Alcohol\text{Clodinafop Propargyl}+\text{H}_2\text{O}\rightarrow \text{Clodinafop}+\text{Propargyl Alcohol}

Clodinafop-Propargyl exhibits herbicidal activity by inhibiting the synthesis of fatty acids in target plants, effectively disrupting their growth processes. Studies have shown that it induces hepatocellular tumors in laboratory animals at specific doses, indicating potential toxicity at higher concentrations . The acute toxicity levels vary, with oral LD50 values reported as 1392 mg/kg for males and 2271 mg/kg for females .

The synthesis of Clodinafop-Propargyl typically involves two main steps:

  • Formation of Clodinafop Acid: This is achieved by reacting R-2-(para-hydroxybenzene) propionic acid with chloro-2,3-difluoropyridines in a highly basic environment.
  • Esterification: The resulting clodinafop acid undergoes catalytic esterification with propylic alcohol in an organic solvent to yield Clodinafop-Propargyl .

Example Reaction Conditions

  • Temperature: 30-100 °C
  • Solvents: Water and aprotic polar solvents
  • Yield: Approximately 94.8% with high optical purity .

Studies have indicated that Clodinafop-Propargyl interacts with various metabolic pathways in organisms. For instance, it has been shown to affect peroxisomal beta-oxidation in hepatocytes from multiple species, highlighting its potential impact on liver function and metabolism . Additionally, its metabolites have been identified in urine and feces, indicating its biotransformation within the body .

Several compounds share structural or functional similarities with Clodinafop-Propargyl. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
ClodinafopC₁₄H₁₁ClFNO₄Parent compound; lacks propargyl group
Fenoxaprop-P-ethylC₁₅H₁₅ClFNO₄Similar herbicidal action but different structure
Quizalofop-P-ethylC₁₅H₁₅ClFNO₄Different mechanism of action; more selective
Haloxyfop-R-methylC₁₅H₁₂ClFNO₄Effective against certain grass weeds

Uniqueness: Clodinafop-Propargyl's unique propargyl group enhances its herbicidal properties compared to similar compounds, allowing for effective control over a broader range of grassy weeds while demonstrating distinct metabolic pathways.

Physical Description

Cream-colored odorless solid; [HSDB] light beige crystalline solid; [MSDSonline]

Color/Form

Colorless crystals
Crystalline solid
Cream powde

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Exact Mass

349.0517138 g/mol

Monoisotopic Mass

349.0517138 g/mol

Heavy Atom Count

24

Density

1.37 g/mL at 22 °C
Liquid; density: 1.076 g/mL; pH 4-6 /End-use product/

LogP

3.9 (LogP)
log Kow = 3.90 at 25 °C

Odor

Odorless

Melting Point

59.5 °C
MP: 48.2-57.1 °C /Technical/

UNII

QEH394TY6Y

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Mechanistic studies were conducted to elucidate the mechanisms involved in the increased incidence of neoplastic lesions in liver in rats and mice and to assess the human relevance of these effects. Clodinafop-propargyl was shown to cause peroxisome proliferation in rodent studies. Peroxisome proliferation is a consequence of expression and activation of the alpha subtype of the peroxisome proliferator-activated receptor (PPAR-alpha). The activation of this receptor has been shown to be associated with several responses typical for peroxisome proliferators, such as hepatocellular hypertrophy, stimulation of peroxisomal fatty acid alpha-oxidation, induction of cytochrome P450 isoenzymes of subfamily CYP4A, and hepatocellular proliferation. Several studies were performed to confirm these effects. The mechanistic in vitro and in vivo studies in rodents confirm that clodinafop-propargyl causes a peroxisome proliferative response in rodents, ultimately leading to the formation of liver tumours, as observed in chronic toxicity studies with clodinafop-propargyl. Based on the non-genotoxic characteristics of clodinafop-propargyl and the peroxisome proliferative properties of clodinafop-propargyl, a threshold approach is applicable for the liver tumour formation in rats and mice.
Aryloxyphenoxypropionates, inhibitors of the plastid acetyl-CoA carboxylase (ACC) of grasses, also inhibit Toxoplasma gondii ACC. Clodinafop, the most effective of the herbicides tested, inhibits growth of T. gondii in human fibroblasts by 70% at 10 microM in 2 days & effectively eliminates the parasite in 2-4 days at 10-100 microM. Clodinafop is not toxic to the host cell even at much higher concns. Parasite growth inhibition by different herbicides is correlated with their ability to inhibit ACC enzyme activity, suggesting that ACC is a target for these agents. Fragments of genes encoding the biotin carboxylase domain of multidomain ACCs of T. gondii, Plasmodium falciparum, Plasmodium knowlesi, & Cryptosporidium parvum were sequenced. One T. gondii ACC (ACC1) amino acid sequence clusters with P. falciparum ACC, P. knowlesi ACC, & the putative Cyclotella cryptica chloroplast ACC. Another sequence (ACC2) clusters with that of C. parvum ACC, probably the cytosolic form.

Vapor Pressure

0.00000002 [mmHg]
VP: 5.3X10-6 Pa at 20 °C
2.40X10-8 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

105512-06-9

Absorption Distribution and Excretion

Clodinafop-propargyl is rapidly and for at least for 75% absorbed in males (based on radiolabel recovered in urine, tissues, cage wash and residual carcass) within 168 hours. Oral absorption in females is higher (> or = 92%). The excretion is also rapid, mainly in the urine. Total excretion after 168 hours is higher in females (92-96%) than in males (66-85%). It is widely distributed and the highest concentration was found in fat, muscle, liver, blood and kidneys. Residues were higher in males than in females. There was a potential for accumulation in fat. Elimination from ovaries, pancreas, thymus and thyroid was slow.

Metabolism Metabolites

/In animals,/ hydrolyzed to the corresponding acid, which is excreted in urine and feces. ... In plants, rapidly degraded to the acid derivative as major metabolite.
In a rat metabolism study, two (14)C-labeled variants of clodinofop-propargyl (one labeled on the 2 pyridil carbon & the other uniformly labeled on the phenyl ring, purity >98%) were admin to groups of male Tif:RAI f (SPF) rats, approx 7 wk of age by gavage at concns of 25.2 mg/kg ( [2-14C]pyridil) & 24.6 mg/kg ([U-14C]phenyl). In the urine, the major metabolite was determined to be (R)-2-[4-(5-chloro-3-fluoro-2-pyridinyloxy)-phenoxy]-propionic acid, reference material CGA-193469, accounting for 36.7% to 39.1% of the admin dose (AD). Metabolite fraction U3 hydrolysed to yield fraction U7 (i.e., CGA-193469), when treated with NaOH or HCl. Unchanged clodinofop-propargyl was not identified. In the feces, the major metabolite (fraction F*7) corresponded to the urinary metabolite U7 (CGA 193469), accounting for 15.7% to 16.9% of the AD. Metabolite fraction F*8 was determined to be unchanged clodinofop-propargyl, accounting for 0.4% to 1.7% of the AD. In the fat, all metabolites were reportedly acylglycerides, the majority of which were hybrid di- & triacylglycerides, (i.e., approx 3.5% & 17.0% of the AD, respectively).
Clodinafop-propargyl is extensively metabolized (<0.3% remaining as clodinafop-propargyl). The major metabolites evident in the excreta were clodinafop (CGA 193469) and its taurine conjugate. The metabolites in fat were diacylglycerides and triacylglycerides of clodinafop.

Wikipedia

Clodinafop-propargyl

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Pharmaceuticals

Methods of Manufacturing

Clodinafop-propargyl can be made by reaction of 2-fluoro-4-chloropyridine with propynyl 2-(4-chlorophenoxy)propionate

Analytic Laboratory Methods

The petitioner has proposed residue analytical methods for tolerance enforcement that use both normal and reverse phase liquid chromatography with UV detection.
Residues in soil by HPLC/UV, LC/MS or GC/MS
HPLC determination in ... plant samples.

Storage Conditions

Do not contaminate water, food, or feed by storage or disposal. Do not use in animal feeds. Store in a cool, dry place. /Discover Herbicide/
Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Discover Herbicide/

Stability Shelf Life

Relatively stable in acidic media at 50 °C, hydrolyses in alkaline media; DT50 (25 °C) 4.8 days (pH 7), 0.07 days (pH 9).

Dates

Modify: 2023-08-15

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